molecular formula C19H22O5 B3936551 methyl 4-[3-(3-ethoxyphenoxy)propoxy]benzoate

methyl 4-[3-(3-ethoxyphenoxy)propoxy]benzoate

Cat. No.: B3936551
M. Wt: 330.4 g/mol
InChI Key: SXRKYSKSPJSTQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[3-(3-ethoxyphenoxy)propoxy]benzoate is an organic compound with the molecular formula C19H22O5 It is a derivative of benzoate, featuring a complex structure with multiple ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(3-ethoxyphenoxy)propoxy]benzoate typically involves a multi-step process. One common method includes the reaction of 4-hydroxybenzoic acid with 3-(3-ethoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the etherification process. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(3-ethoxyphenoxy)propoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ether linkages, where nucleophiles such as thiols or amines replace the ethoxy or propoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

Methyl 4-[3-(3-ethoxyphenoxy)propoxy]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of novel compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-[3-(3-ethoxyphenoxy)propoxy]benzoate depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The compound’s ether linkages and ester group can undergo hydrolysis, releasing active metabolites that exert their effects on molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[3-(3-methoxyphenoxy)propoxy]benzoate
  • Methyl 4-[3-(3-propoxyphenoxy)propoxy]benzoate
  • Methyl 4-[3-(3-butoxyphenoxy)propoxy]benzoate

Uniqueness

Methyl 4-[3-(3-ethoxyphenoxy)propoxy]benzoate is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. The ethoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-[3-(3-ethoxyphenoxy)propoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O5/c1-3-22-17-6-4-7-18(14-17)24-13-5-12-23-16-10-8-15(9-11-16)19(20)21-2/h4,6-11,14H,3,5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRKYSKSPJSTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-[3-(3-ethoxyphenoxy)propoxy]benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl 4-[3-(3-ethoxyphenoxy)propoxy]benzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
methyl 4-[3-(3-ethoxyphenoxy)propoxy]benzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
methyl 4-[3-(3-ethoxyphenoxy)propoxy]benzoate
Reactant of Route 5
Reactant of Route 5
methyl 4-[3-(3-ethoxyphenoxy)propoxy]benzoate
Reactant of Route 6
Reactant of Route 6
methyl 4-[3-(3-ethoxyphenoxy)propoxy]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.